[4-(Aminomethyl)cyclohexyl]methanol

PROTAC Targeted Protein Degradation Linker Design

Linker flexibility undermines PROTAC ternary complex stability and GIPR agonist reproducibility. [4-(Aminomethyl)cyclohexyl]methanol delivers a rigid cyclohexane backbone that locks the correct spatial orientation. • Rigid cyclohexane core enhances PROTAC degradation potency vs. flexible PEG linkers. • Explicitly cited as intermediate in a 2026 Eli Lilly GIPR agonist patent. • Dual amine/alcohol groups enable orthogonal conjugation; XLogP ~0.3 ensures cell-permeable probes.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 1074-62-0
Cat. No. B093137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Aminomethyl)cyclohexyl]methanol
CAS1074-62-0
Synonyms4-(Aminomethyl)cyclohexanemethanol
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN)CO
InChIInChI=1S/C8H17NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-6,9H2
InChIKeyWWDKVICMJWBJKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)cyclohexyl]methanol: Rigid Bifunctional Building Block


[4-(Aminomethyl)cyclohexyl]methanol (CAS 1074-62-0) is a bifunctional cyclohexane derivative containing both an aminomethyl and a hydroxymethyl group [1]. It is a small molecule (MW 143.23) with a rigid cyclohexane backbone, making it a versatile intermediate in organic synthesis and a component in targeted protein degradation (PROTAC) technologies .

1 Rigid cyclohexane core for controlled PROTAC linker geometry
2 Bifunctional amine and alcohol enable orthogonal bioconjugation
3 Trans-isomer form supports stereospecific PROTAC and chiral synthesis

Why Generic Substitution Fails: Rigidity-Dependent Applications


Interchanging [4-(Aminomethyl)cyclohexyl]methanol with flexible alkyl or PEG-based linkers, aromatic benzyl alcohols, or its cis isomer can compromise experimental outcomes due to divergent stereochemical control, conformational rigidity, and metabolic stability [1]. The compound's trans configuration (CAS 17879-23-1) provides a precise spatial orientation of functional groups, which is critical for PROTAC ternary complex formation and enzyme-substrate interactions .

Flexible PEG linkers

May reduce ternary complex stability due to higher conformational entropy; rigid cyclohexane core provides controlled spatial orientation.

Aromatic benzyl alcohols

May introduce metabolic instability via oxidative pathways; cyclohexane core offers a more favorable metabolic profile.

Cis or mixed isomers

May compromise stereochemical control; trans isomer ensures precise functional group orientation for ternary complex formation.

Quantitative Differentiation: Head-to-Head Comparisons


Rigid Cyclohexane vs. Flexible PEG Linkers in PROTAC Design

In PROTAC design, linker rigidity directly influences degradation efficiency by controlling the spatial orientation of the target protein and E3 ligase [1]. [4-(Aminomethyl)cyclohexyl]methanol provides a rigid cyclohexane core, whereas flexible PEG linkers introduce conformational entropy that can reduce ternary complex stability [2]. This distinction is critical for achieving optimal target degradation .

Linker Rigidity
Class-level
Rigid cyclohexane core (1 chair conformation) vs. flexible PEG linkers (multiple rotatable bonds): reduced entropic penalty improves ternary complex stability and degradation potency in cellular PROTAC assays.
Supports rigid linker selection for PROTAC design
SMARCA2 PROTAC optimization studies; cellular degradation assays
PROTAC Targeted Protein Degradation Linker Design

Trans vs. Cis Isomer: Stereochemical Impact

The trans isomer of [4-(aminomethyl)cyclohexyl]methanol (CAS 17879-23-1) is specifically designated as a PROTAC linker and is employed in the synthesis of GIPR agonists . The cis isomer (CAS 1074-62-0) lacks the defined stereochemical purity required for applications demanding precise 3D molecular architecture .

Stereochemical Identity
Head-to-head
Trans isomer (CAS 17879-23-1) with defined stereochemistry, used as PROTAC linker vs. cis/mixed isomer (CAS 1074-62-0) lacking defined stereochemistry; trans specifically indicated for PROTAC and chiral synthesis.
Stereochemistry critical for ternary complex formation
PROTAC synthesis; GIPR agonist patent WO 2026/030603 A1
Stereochemistry Chiral Synthesis Pharmaceutical Intermediates

Cyclohexane vs. Aromatic Linkers: Metabolic Stability

Alkyl-based linkers like [4-(aminomethyl)cyclohexyl]methanol generally exhibit superior metabolic stability compared to aromatic benzyl alcohol derivatives, which are prone to oxidative metabolism . While PEG linkers offer high aqueous solubility, cyclohexane-based linkers provide a balanced hydrophobic-hydrophilic profile, potentially improving membrane permeability [1].

Metabolic & Solubility Profile
Class-level
Cyclohexane core (XLogP ≈0.3, HBD 2) vs. aromatic benzyl alcohol (CYP450 oxidation) and PEG linkers: higher metabolic stability and balanced hydrophobic-hydrophilic profile, potentially improved membrane permeability.
Supports in vivo linker selection for metabolic stability
In vitro metabolic stability assays; predicted ADME properties
Drug Metabolism Pharmacokinetics Solubility

Patent-Validated Use in GIPR Agonists

A 2026 patent application (WO 2026/030603 A1) from Eli Lilly discloses dihydroisoquinolinone-amide compounds as GIPR agonists for treating type 2 diabetes and obesity, which incorporate [4-(aminomethyl)cyclohexyl]methanol as a key intermediate [1]. This validates its utility in a high-value therapeutic area.

Patent-Validated Use
Source review
Listed as key intermediate in GIPR agonist synthesis per Eli Lilly patent WO 2026/030603 A1; not cited for other aminomethyl-cyclohexane analogs.
Supports procurement for GIPR-targeted research
Patent priority date Aug 2024; published Feb 2026
GIPR Agonist Type 2 Diabetes Obesity Pharmaceutical Intermediate

Optimal Use Cases Based on Quantitative Differentiation


PROTAC Design with Rigid Non-PEG Linkers

For PROTAC projects where linker rigidity is critical to ternary complex formation and where metabolic stability of PEG linkers is a concern, [4-(Aminomethyl)cyclohexyl]methanol (trans isomer) provides a validated starting point. Its use is supported by class-level evidence showing improved degradation potency with rigid linkers [1].

GIPR Agonist Synthesis for Metabolic Disease

Researchers developing GIPR agonists for type 2 diabetes or obesity should prioritize this compound, as it is explicitly cited as an intermediate in a 2026 Eli Lilly patent [2]. This reduces the risk of selecting a non-optimal intermediate.

Chiral Drug Intermediate Synthesis

The trans isomer (CAS 17879-23-1) offers defined stereochemistry essential for asymmetric synthesis. Procurement of the correct isomer ensures reproducibility in chiral resolution steps .

Bioconjugation and Chemical Probe Development

The dual amine and alcohol functionalities enable orthogonal conjugation strategies. Its balanced XLogP (≈0.3) and hydrogen bonding capacity make it suitable for creating cell-permeable probes .

Application
Selection Property
Validation Focus
PROTAC design with rigid linker
Rigid cyclohexane core for conformational control
Ternary complex formation efficiency
GIPR agonist development for metabolic disease research
Patent-cited intermediate for GIPR agonists
Synthetic route validation per patent literature
Chiral drug intermediate synthesis
Defined trans stereochemistry
Enantiomeric purity and asymmetric synthesis control
Bioconjugation and chemical probe development
Bifunctional amine and alcohol for orthogonal conjugation
Conjugation efficiency and cell permeability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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